molecular formula C20H18ClN3O4S B2833492 N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-17-6

N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No. B2833492
CAS RN: 688055-17-6
M. Wt: 431.89
InChI Key: LXQQMQQEVUBARI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Chemical Defense Mechanism

The compound exhibits a fascinating role in plant chemical defense. Researchers from the Max Planck Institute and Münster University found that controlled hydroxylation of diterpenoids (such as this compound) allows plants to defend themselves without causing autotoxicity . Here’s how it works:

This interaction between plants and their herbivores sheds light on how plants address the challenge of using potent chemical defenses without harming themselves.

Oxidized Nucleotide Forms

The compound’s structure suggests potential relevance to cellular DNA, RNA, and their precursor nucleotides. Reactive oxygen species can oxidize these molecules, leading to the generation of oxidized forms like 8-oxo-7,8-dihydro-2’-deoxyguanosine 5’-triphosphate (8-oxo-(d)GTP) .

Excited-State Deactivation Mechanism

In a separate context, researchers have studied the neutral and anionic forms of 8-oxo-deoxyguanosine. They explored intramolecular excited-state proton transfer and radiationless deactivation mechanisms. This work contributes to understanding the compound’s behavior in excited states .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-13-3-1-12(2-4-13)5-7-22-18(25)6-8-24-19(26)14-9-16-17(28-11-27-16)10-15(14)23-20(24)29/h1-4,9-10H,5-8,11H2,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQQMQQEVUBARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

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